4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Lipophilicity Drug Design Physicochemical Properties

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde (CAS 134099-22-2) is a pentafluorinated aromatic aldehyde featuring fluorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position relative to the aldehyde functionality. This substitution pattern creates a unique electronic environment that enhances the electrophilicity of the carbonyl carbon for nucleophilic attack while simultaneously modulating lipophilicity through the strategic placement of five fluorine substituents.

Molecular Formula C8H3F5O
Molecular Weight 210.1 g/mol
CAS No. 134099-22-2
Cat. No. B168552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
CAS134099-22-2
Molecular FormulaC8H3F5O
Molecular Weight210.1 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)C(F)(F)F)C=O
InChIInChI=1S/C8H3F5O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H
InChIKeyJIWNIDFTOCBMFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde: Procurement-Grade Overview of a Pentafluorinated Aromatic Aldehyde Building Block


4,5-Difluoro-2-(trifluoromethyl)benzaldehyde (CAS 134099-22-2) is a pentafluorinated aromatic aldehyde featuring fluorine atoms at the 4- and 5-positions and a trifluoromethyl group at the 2-position relative to the aldehyde functionality [1]. This substitution pattern creates a unique electronic environment that enhances the electrophilicity of the carbonyl carbon for nucleophilic attack while simultaneously modulating lipophilicity through the strategic placement of five fluorine substituents [2]. The compound serves as a versatile building block in medicinal chemistry and agrochemical synthesis, with applications spanning from pharmaceutical intermediates to specialty materials [3].

Building Block Profile
Pentafluorinated aromatic aldehyde with unique 4,5-difluoro-2-trifluoromethyl substitution pattern
Reactivity Advantage
Enhanced electrophilicity at the carbonyl supports efficient nucleophilic addition and coupling reactions
Synthetic Utility
Versatile intermediate for CNS-penetrant candidates, agrochemicals, and fluorinated specialty materials

Why 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde Cannot Be Casually Substituted with Other Fluorinated Benzaldehydes in Synthesis


Substituting 4,5-difluoro-2-(trifluoromethyl)benzaldehyde with structurally similar fluorinated benzaldehydes—even those differing by a single fluorine atom—fundamentally alters the electronic distribution, lipophilicity, and metabolic vulnerability of downstream products. The specific 4,5-difluoro-2-trifluoromethyl substitution pattern confers a unique combination of strong electron-withdrawal from the 2-CF₃ group (enhancing aldehyde electrophilicity) and dual fluorine substitution at the 4- and 5-positions (blocking potential metabolic sites while adding lipophilicity) [1]. Mono-fluoro analogs such as 4-fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0) lack the second ring fluorine, resulting in measurably different physicochemical properties and leaving an additional unsubstituted position vulnerable to oxidative metabolism . The quantitative evidence presented below demonstrates that these differences are not merely incremental but translate to functionally distinct building blocks with divergent suitability for specific synthetic applications.

Product
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
Five fluorine atoms; dual ring-F blocks two metabolic sites; higher lipophilicity and distinct electronic profile.
Analog
4-Fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0)
Single ring fluorine leaves 5-position vulnerable to metabolism; lower LogP, different boiling point and purification behavior.
Risk
Substituting with the mono-fluoro analog alters downstream compound lipophilicity, metabolic stability, and reaction kinetics. Physicochemical differences may shift synthetic outcomes and ADME profiles.
Product
4,5-Difluoro-2-(trifluoromethyl)benzaldehyde
Accessible only via specialized fluorination methodology (KF/NaF/CsF with crown ether catalysts).
Analog
2,4-Difluorobenzaldehyde positional isomer
Can be prepared via standard Halex fluorination of dichloro precursors; more readily available synthetically.
Risk
Different substitution pattern leads to distinct electronic and steric effects. Supply chain reliability and batch consistency may differ due to specialized synthesis requirements.

Quantitative Differentiation Evidence: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde vs. Structural Analogs


Lipophilicity (LogP) Differentiation: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde vs. 4-Fluoro-2-(trifluoromethyl)benzaldehyde

The addition of a second ring fluorine atom at the 5-position in 4,5-difluoro-2-(trifluoromethyl)benzaldehyde increases lipophilicity relative to the mono-fluorinated 4-fluoro-2-(trifluoromethyl)benzaldehyde. Predicted ACD/LogP for 4,5-difluoro-2-(trifluoromethyl)benzaldehyde is 2.60, representing a meaningful increase from the LogP of approximately 2.25-2.35 typical for mono-fluorinated 2-trifluoromethylbenzaldehyde analogs . This lipophilicity enhancement affects membrane permeability, protein binding, and overall pharmacokinetic profile of downstream drug candidates [1]. The difference is quantitatively significant for medicinal chemistry optimization where LogP shifts of 0.2-0.3 units can substantially impact ADME properties.

Lipophilicity (LogP)
Reported
ΔLogP ≈ +0.25 to +0.35 vs mono-fluoro analog
Higher predicted LogP may support enhanced membrane permeability
ACD/Labs predicted; class-level inference
Lipophilicity Drug Design Physicochemical Properties

Boiling Point and Physical Property Differentiation: 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde vs. 4-Fluoro-2-(trifluoromethyl)benzaldehyde

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde exhibits a boiling point of 42-45°C at 9 mmHg, compared to 4-fluoro-2-(trifluoromethyl)benzaldehyde which has a reported boiling point of 114°C at atmospheric pressure [1]. The target compound's lower boiling point under reduced pressure (equivalent to approximately 191.5°C at 760 mmHg based on ACD/Labs predictions ) provides distinct purification and handling advantages. This difference in volatility profiles enables more efficient vacuum distillation-based purification strategies, which can be critical for obtaining high-purity material suitable for sensitive downstream reactions.

Boiling Point
Data to verify
42–45°C at 9 mmHg vs 114°C at 760 mmHg (analog)
Distinct volatility profile supports vacuum distillation purification
Predicted 191.5°C at 760 mmHg; cross-study comparable
Physical Properties Purification Process Chemistry

Synthetic Route Differentiation: 4,5-Difluoro Substitution Pattern Requires Specialized Fluorination Methodology

The 4,5-difluoro substitution pattern in 4,5-difluoro-2-(trifluoromethyl)benzaldehyde cannot be accessed via the same synthetic routes used for 2,4-difluoro or other positional isomers. According to patent disclosures, conventional fluorination methods that successfully replace chlorine atoms at the 2- and 4-positions (relative to aldehyde) fail to introduce fluorine at the 3- and/or 5-positions [1]. Specifically, EP-B1-289 942 demonstrates that only chlorine atoms in the 2 and 4 positions can be replaced by fluorine, while 3- and 5-position chlorines remain unchanged [2]. Therefore, preparing 4,5-difluoro-2-(trifluoromethyl)benzaldehyde requires fundamentally different synthetic strategies—specifically, starting from appropriately substituted benzaldehydes with the correct pre-fluorination pattern or employing specialized fluorinating agent/solvent/catalyst combinations optimized for 4,5-difluoro introduction [3].

Synthetic Route
Class-level inference
4,5-difluoro requires KF/NaF/CsF + crown ether; 2,4-difluoro accessible via standard Halex
Specialized synthesis may affect supply chain and vendor qualification
Patent-based evidence; no kinetic data
Synthetic Methodology Fluorination Process Development

Electronic Differentiation: Enhanced Aldehyde Electrophilicity from 4,5-Difluoro-2-trifluoromethyl Substitution Pattern

The combined electron-withdrawing effects of the 2-trifluoromethyl group and the 4,5-difluoro substitution pattern in 4,5-difluoro-2-(trifluoromethyl)benzaldehyde create enhanced electrophilicity at the aldehyde carbonyl relative to compounds lacking this specific substitution geometry. The trifluoromethyl group is known to be a weakly activating substituent in aromatic nucleophilic substitution reactions, with nucleophile-dependent discrimination between ortho- and para-substitution [1]. The additional fluorine atoms at the 4- and 5-positions further withdraw electron density from the aromatic ring, which inductively enhances the partial positive charge on the aldehyde carbon [2]. This enhanced electrophilicity translates to increased reactivity toward nucleophiles including amines (reductive amination), organometallic reagents, and Wittig ylides—potentially enabling reactions under milder conditions or with higher conversion rates compared to less fluorinated benzaldehyde analogs.

Electronic Effect
Class-level inference
Five F substituents enhance carbonyl electrophilicity
May enable faster nucleophilic addition kinetics
Based on inductive σ-effects; direct comparison not available
Reactivity Electrophilicity Nucleophilic Addition

Metabolic Stability Advantage: Dual Fluorine Substitution Blocks Oxidative Metabolism Sites

The 4,5-difluoro substitution pattern in 4,5-difluoro-2-(trifluoromethyl)benzaldehyde strategically blocks two potential sites of cytochrome P450-mediated oxidative metabolism on the aromatic ring. In medicinal chemistry, fluorine substitution is a well-established strategy to block metabolic hot spots and improve the metabolic stability of drug candidates [1]. The 4-fluoro-2-(trifluoromethyl)benzaldehyde analog contains only a single ring fluorine at the 4-position, leaving the 5-position unsubstituted and potentially vulnerable to oxidative metabolism. By incorporating fluorine at both the 4- and 5-positions, the target compound provides dual-site metabolic blocking while maintaining the electronic benefits of the trifluoromethyl group. This substitution pattern is particularly valuable in drug discovery programs where aromatic ring oxidation is a known clearance pathway for lead compounds.

Metabolic Blocking
Class-level inference
Dual-site F at 4- and 5-positions vs single F at 4-position
May improve metabolic stability of derived compounds
Medicinal chemistry principle; structure-specific review needed
Metabolic Stability Drug Metabolism Fluorine Blocking

Commercial Availability and Purity Differentiation Across Vendor Landscape

4,5-Difluoro-2-(trifluoromethyl)benzaldehyde is commercially available from multiple vendors with varying purity specifications that impact procurement decisions. Documented purity grades range from ≥95% (Apollo Scientific, BOC Sciences) to 98% (Leyan) , representing a 3% absolute purity difference that can be critical for applications requiring high-purity starting materials. The compound is also available from Sigma-Aldrich (AOBChem source), Alfa Chemistry, and CymitQuimica . In contrast, 4-fluoro-2-(trifluoromethyl)benzaldehyde (CAS 90176-80-0) has different vendor availability and pricing structures. The target compound's MDL number MFCD01631421 provides a unique identifier for cross-vendor procurement and specification verification .

Commercial Purity
Lot attribute
Purity grades range from ≥95% to 98%
Purity choice may affect downstream reaction sensitivity
Vendor specifications; analytical method not consistent
Procurement Supply Chain Quality Control

Optimal Research and Industrial Application Scenarios for 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde Based on Evidence


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates Requiring Enhanced Lipophilicity

This building block is particularly well-suited for medicinal chemistry programs targeting CNS indications where enhanced blood-brain barrier penetration is required. The predicted LogP of 2.60 represents a 0.25-0.35 unit increase over mono-fluorinated 2-trifluoromethylbenzaldehyde analogs, providing measurable lipophilicity enhancement that correlates with improved membrane permeability. The dual-site fluorine substitution at the 4- and 5-positions simultaneously blocks two potential sites of cytochrome P450-mediated oxidative metabolism, potentially improving the metabolic stability of derived compounds. The enhanced electrophilicity of the aldehyde group facilitates efficient coupling with amine-containing pharmacophores via reductive amination, a common transformation in medicinal chemistry workflows [1].

Process Chemistry: Scale-Up Applications Requiring Vacuum Distillation Purification

The compound's boiling point of 42-45°C at 9 mmHg makes it amenable to vacuum distillation purification, a key consideration for process chemistry applications requiring high-purity starting materials. This volatility profile differs significantly from 4-fluoro-2-(trifluoromethyl)benzaldehyde (bp 114°C at 760 mmHg) [1], offering distinct handling and purification options. Process chemists scaling reactions that are sensitive to impurities (e.g., palladium-catalyzed cross-couplings where residual halides or metals can poison catalysts) benefit from the ability to obtain high-purity material via vacuum distillation. The availability of the compound in both ≥95% and 98% purity grades [2] allows procurement teams to balance cost against purity requirements based on the specific sensitivity of the intended application.

Agrochemical Discovery: Fluorinated Building Block for Enhanced Environmental Stability

The pentafluorinated nature of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde (five fluorine atoms total) provides enhanced environmental stability characteristics that are valuable in agrochemical discovery programs . Fluorinated aromatic building blocks are widely employed in the development of herbicides, fungicides, and insecticides due to the ability of fluorine substitution to resist metabolic degradation in target organisms and environmental matrices. The 4,5-difluoro-2-trifluoromethyl substitution pattern offers a unique combination of electronic effects (enhanced electrophilicity at the aldehyde for coupling reactions) and metabolic blocking that is not available from simpler mono-fluorinated or non-fluorinated benzaldehyde building blocks. The compound's reactivity toward nucleophiles enables efficient construction of diverse agrochemical scaffolds including amides, imines, and heterocycles [1].

Specialty Materials: Synthesis of Fluorinated Liquid Crystals and Electronic Materials

The high fluorine content and specific substitution pattern of 4,5-difluoro-2-(trifluoromethyl)benzaldehyde make it a valuable precursor for fluorinated specialty materials including liquid crystal intermediates and organic electronic materials . The combination of the electron-withdrawing trifluoromethyl group and the 4,5-difluoro substitution pattern creates a unique dipole moment and polarizability profile [1] that can be exploited in materials requiring specific dielectric properties. The aldehyde functionality serves as a versatile handle for further elaboration via Wittig olefination, Knoevenagel condensation, and other carbon-carbon bond-forming reactions , enabling the construction of extended π-conjugated systems with tailored fluorination patterns. The measured refractive index of 1.4375 [2] provides a baseline optical property for materials design.

Application
Selection Property
Validation Focus
CNS-penetrant candidate synthesis
Predicted lipophilicity profile and enhanced electrophilicity
Membrane permeability and metabolic stability in lead series
Process chemistry scale-up
Volatility enabling vacuum distillation purification
Purity requirements for catalyst-sensitive reactions
Agrochemical discovery
Pentafluorinated pattern for environmental stability
Target-organism metabolism and environmental degradation endpoints
Specialty materials (liquid crystals, electronics)
Fluorine content and dipole moment
Dielectric and optical property characterization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Difluoro-2-(trifluoromethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.